
iRGD-CPT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “iRGD-CPT” is a conjugate of the internalizing RGD peptide (iRGD) and camptothecin (CPT). The iRGD peptide is a 9-amino acid cyclic peptide (sequence: CRGDKGPDC) that was originally identified in an in vivo screening of phage display libraries in tumor-bearing mice . Camptothecin is a well-known anticancer agent that inhibits the DNA enzyme topoisomerase I. The conjugation of iRGD with camptothecin aims to enhance the delivery and efficacy of camptothecin in targeting tumor cells .
准备方法
The synthesis of iRGD-CPT involves the covalent coupling of iRGD and camptothecin through a heterobifunctional linker . The process typically includes the following steps:
Synthesis of iRGD peptide: The iRGD peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Modification of camptothecin: Camptothecin is modified with a functional group that allows for conjugation with the iRGD peptide.
Coupling reaction: The modified camptothecin is covalently linked to the iRGD peptide using a heterobifunctional linker under specific reaction conditions.
化学反应分析
iRGD-CPT undergoes various chemical reactions, including:
Oxidation and reduction: The peptide and camptothecin moieties can undergo oxidation and reduction reactions under specific conditions.
Substitution reactions: The functional groups on the peptide and camptothecin can participate in substitution reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are the modified peptide, camptothecin, and their respective derivatives .
科学研究应用
iRGD-CPT has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
The mechanism of action of iRGD-CPT involves several steps:
Tumor targeting: The iRGD peptide homes and penetrates tumors by binding to integrins (αVβ3 and αVβ5) on tumor endothelial cells.
Protease cleavage: Upon binding, a protease cleavage event reveals the C-terminal CendR motif (R/KXXR/K) of the peptide.
Neuropilin-1 binding: The CendR motif binds to neuropilin-1, activating an endocytotic/exocytotic transport pathway.
Drug delivery: The conjugated camptothecin is delivered into the tumor cells, where it inhibits topoisomerase I, leading to DNA damage and cell death.
相似化合物的比较
iRGD-CPT is unique compared to other similar compounds due to its dual-targeting ability and enhanced tumor penetration. Similar compounds include:
RGD peptides: These peptides also target integrins but lack the enhanced penetration properties of iRGD.
Camptothecin derivatives: Various camptothecin derivatives have been developed for cancer therapy, but they do not possess the targeted delivery capabilities of this compound.
Other tumor-penetrating peptides: Peptides such as TAT and penetratin have been used for drug delivery, but iRGD’s dual-targeting mechanism provides a distinct advantage.
属性
分子式 |
C75H100N18O27S3 |
|---|---|
分子量 |
1781.9 g/mol |
IUPAC 名称 |
(6S,9S,15S,18R,23R,26S,29S)-18-[[(2R)-2-acetamido-3-[1-[3-[2-[2-[4-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-4-oxobutoxy]ethoxy]ethoxyamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-6-(4-aminobutyl)-15-(3-carbamimidamidopropyl)-9,26-bis(carboxymethyl)-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C75H100N18O27S3/c1-3-75(43-28-53-62-41(27-40-11-4-5-12-44(40)84-62)34-93(53)70(111)42(43)35-118-73(75)115)120-61(103)16-10-22-116-23-24-117-25-26-119-90-55(95)17-21-92-57(97)31-54(71(92)112)121-36-49(82-39(2)94)67(108)88-50-37-122-123-38-51(72(113)114)89-66(107)48(30-60(101)102)87-69(110)52-15-9-20-91(52)58(98)33-81-64(105)45(13-6-7-18-76)85-65(106)47(29-59(99)100)83-56(96)32-80-63(104)46(86-68(50)109)14-8-19-79-74(77)78/h4-5,11-12,27-28,45-52,54H,3,6-10,13-26,29-38,76H2,1-2H3,(H,80,104)(H,81,105)(H,82,94)(H,83,96)(H,85,106)(H,86,109)(H,87,110)(H,88,108)(H,89,107)(H,90,95)(H,99,100)(H,101,102)(H,113,114)(H4,77,78,79)/t45-,46-,47-,48-,49-,50-,51-,52-,54?,75-/m0/s1 |
InChI 键 |
OSLBPCRXKMUFIL-AMJBNBQASA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SC[C@@H](C(=O)N[C@H]7CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SCC(C(=O)NC7CSSCC(NC(=O)C(NC(=O)C8CCCN8C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


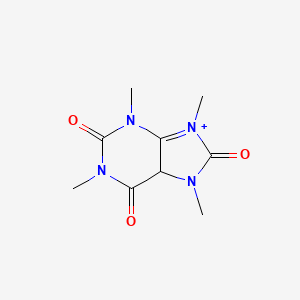
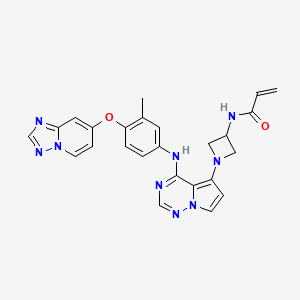
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)

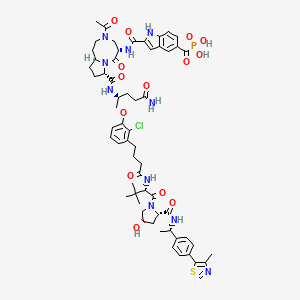
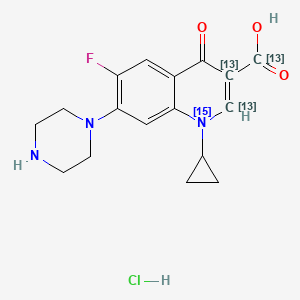
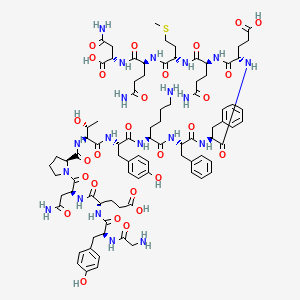
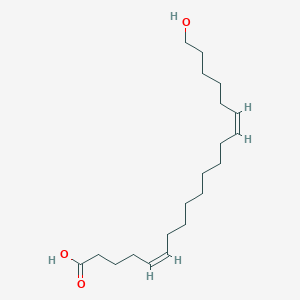
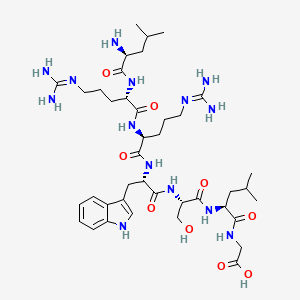
![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)
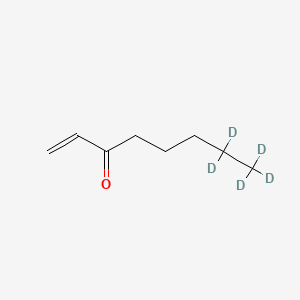
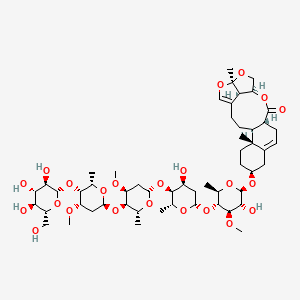
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
